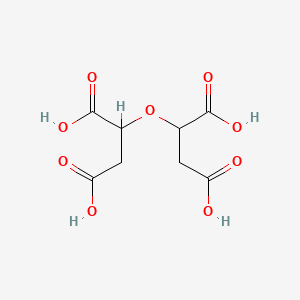
Butanedioic acid, 2,2'-oxybis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Butanedioic acid, 2,2’-oxybis- can be synthesized by the oxidation of succinic acid under specific conditions. The process requires particular experimental conditions and catalysts .
Industrial Production Methods: One industrial method involves microbial fermentation to produce sodium succinate, which is then processed to obtain butanedioic acid. This method includes steps such as pH adjustment, solid-liquid separation, decolorization, and crystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butanedioic acid, 2,2’-oxybis- can undergo oxidation reactions to form various oxidation products.
Reduction: It can be reduced to form different reduced products.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of more oxidized carboxylic acids, while reduction can yield alcohols or other reduced forms .
Scientific Research Applications
Chemistry: Butanedioic acid, 2,2’-oxybis- is used as a chelating agent in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology: In biological research, it is used to study metabolic pathways and enzyme interactions, particularly those involving carboxylic acids .
Industry: It is used in the production of biodegradable plastics, deicing compounds, and as an additive in detergents and cleaning agents .
Mechanism of Action
Butanedioic acid, 2,2’-oxybis- exerts its effects primarily through its ability to chelate metal ions. This chelation can inhibit or promote various biochemical reactions depending on the metal ions involved. In metabolic pathways, it acts as an intermediate, participating in reactions that produce energy and other essential compounds .
Comparison with Similar Compounds
Succinic Acid:
Maleic Acid: Another dicarboxylic acid, but with a different structure and reactivity.
Fumaric Acid: An isomer of maleic acid, differing in the arrangement of the carboxyl groups.
Uniqueness: Butanedioic acid, 2,2’-oxybis- is unique due to its ether linkage, which allows it to form more complex structures and interactions compared to simpler dicarboxylic acids .
Properties
CAS No. |
7408-18-6 |
|---|---|
Molecular Formula |
C8H10O9 |
Molecular Weight |
250.16 g/mol |
IUPAC Name |
2-(1,2-dicarboxyethoxy)butanedioic acid |
InChI |
InChI=1S/C8H10O9/c9-5(10)1-3(7(13)14)17-4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
CFPOJWPDQWJEMO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


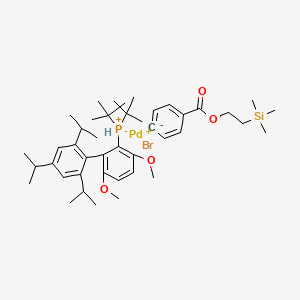
![19-[(beta-D-glucopyrasyl)oxy]-](/img/structure/B12296897.png)

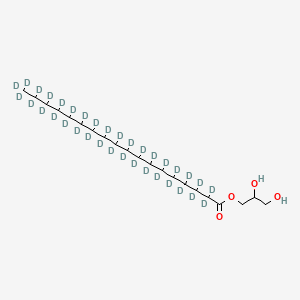
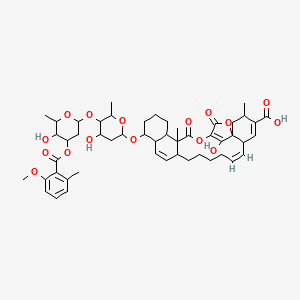
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)
![1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione](/img/structure/B12296914.png)

![4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide](/img/structure/B12296924.png)
![[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate](/img/structure/B12296929.png)
![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)
![1-[2-[[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12296935.png)
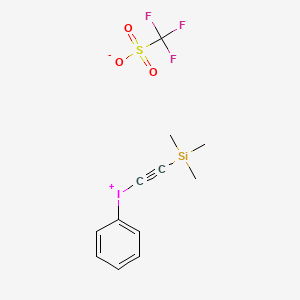
![5-[2-Amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12296949.png)
